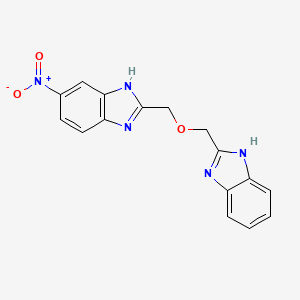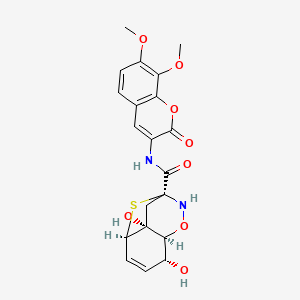
Aspergillazine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillazine A is a natural product found in Trichoderma virens and Aspergillus unilateralis with data available.
Applications De Recherche Scientifique
Cytotoxic Properties in Cancer Research Aspergillazine A, identified in marine-derived fungus Spicaria elegans, has been reported to exhibit weak cytotoxic effects on cancer cell lines including P388, A-549, and HL-60. This discovery extends the potential use of Aspergillazine A in cancer research, particularly in exploring new chemotherapeutic agents (Liu et al., 2005).
Potential in Antiviral Research Research on Aspergillazine A isolated from the marine-derived fungus Aspergillus taichungensis indicates that it has weak activity against the influenza A (H1N1) virus. This points to a potential application of Aspergillazine A in the development of novel antiviral agents (Cai et al., 2012).
Chemical Diversity and Bioactivity The metabolite profile of Aspergillus unilateralis, which includes Aspergillazines A-E, has been characterized by its broad chemotherapeutic properties. The unique series of highly modified dipeptides, like Aspergillazine A, demonstrate the significant chemical diversity and bioactivity potential of this compound, indicating its relevance in pharmaceutical research (Capon et al., 2005).
Propriétés
Formule moléculaire |
C20H20N2O8S |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(1S,4S,5R,8R,9R)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-5,9-dihydroxy-3-oxa-11-thia-2-azatricyclo[6.2.1.04,9]undec-6-ene-1-carboxamide |
InChI |
InChI=1S/C20H20N2O8S/c1-27-12-5-3-9-7-10(17(24)29-14(9)15(12)28-2)21-18(25)20-8-19(26)13(31-20)6-4-11(23)16(19)30-22-20/h3-7,11,13,16,22-23,26H,8H2,1-2H3,(H,21,25)/t11-,13-,16+,19+,20+/m1/s1 |
Clé InChI |
BORNJBKYDWJXSF-JKRAONCPSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@]34C[C@@]5([C@H](S3)C=C[C@H]([C@@H]5ON4)O)O)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C34CC5(C(S3)C=CC(C5ON4)O)O)OC |
Synonymes |
aspergillazine A aspergillazine B aspergillazine C aspergillazine D aspergillazine E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)
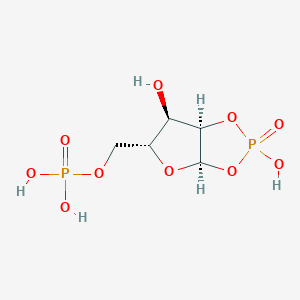


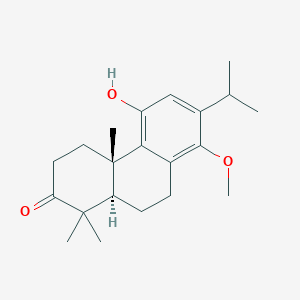


![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)

![Apigenin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B1255060.png)
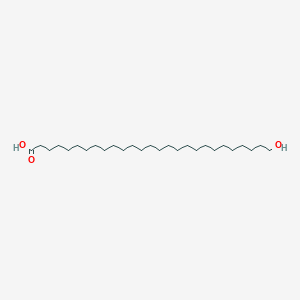
![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
